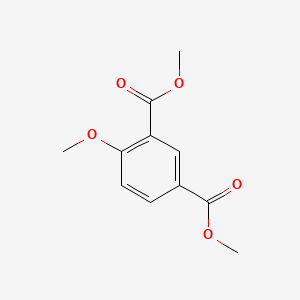
Methyl 2-ethylbutyrate
Übersicht
Beschreibung
Methyl 2-ethylbutyrate is a type of ester . It is one of the key constituents of the aroma of baked wines and is also a potential contributor to the aroma of fresh strawberries . It has a very diffusive fruity effect that serves as a modifier in floral accords or in combination with fruity esters .
Synthesis Analysis
The synthesis of Methyl Butyrate involves an esterification reaction with butyric acid and methanol over a catalyst . The reactions are performed in an isothermal well-stirred batch reactor using an excess of alcohol to prevent the reverse reaction .Molecular Structure Analysis
The molecular formula of this compound is C6H12O2 . It has a molecular weight of 130.18 .Chemical Reactions Analysis
As an ester, this compound reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 115°C and a refractive index of 1.39 . Its density is 0.89 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
- Methyl 2-ethylbutyrate was used to create the lithium enolate of methyl 2,2,4-triethyl-3-oxohexanoate, which was further reacted with bis(cyclopentadienyl)zirconium(methyl)chloride to yield a zirconocene enolate complex. This complex's structure was elucidated using X-ray diffraction, demonstrating its potential in organometallic synthesis (Stuhldreier et al., 2000).
Biosynthesis in Fruits
- In a study on Red Delicious and Granny Smith apples, it was found that 2-methylbutanoate esters, closely related to this compound, play a key role in fruit aroma. The study used deuterium-labeled substrates to trace the biosynthetic pathways and interconversions of these esters, offering insights into the molecular origins of fruit aromas (Rowan et al., 1996).
Dental Applications
- Research has explored the bonding of various 2-cyanoacrylates, including this compound, to human dentin and enamel. The study found that certain homologues, such as ethyl and isobutyl, created strong and durable bonds, suggesting potential applications in dentistry (Beech, 1972).
Protein Structural Analysis
- This compound was used in a study for specific isotopic labeling of methyl groups in proteins. This labeling is crucial for solution NMR spectroscopy, which aids in structural characterizations of proteins. The study provided an improved protocol for labeling, highlighting the compound's role in advanced protein analysis (Kerfah et al., 2015).
Rumen Fermentation in Livestock
- A study investigated the effects of 2-methylbutyrate (2MB), related to this compound, on rumen fermentation, enzyme activities, and feed digestibility in steers. It provided insights into how this compound affects livestock digestion and could potentially be used to improve animal feed efficiency (Wang et al., 2012).
Herbicide Formulation
- A study developed slow-release formulations of herbicides using a matrix of poly-3-hydroxybutyrate blended with natural materials like peat and clay. This research suggests a potential application in developing more eco-friendly and efficient agricultural chemicals (Kiselev et al., 2019).
Neurosurgical Applications
- This compound was mentioned in a study on the potential of cyanoacrylate adhesives in neurosurgery. These adhesives, including this compound derivatives, could be valuable for procedures like intracranial aneurysm reinforcement (Mickey & Samson, 1981).
Safety and Hazards
Zukünftige Richtungen
There is a patent for a continuous production method for ethyl 2-methylbutyrate, which could potentially be applied to Methyl 2-ethylbutyrate . This method is capable of improving the output of single production apparatus, is higher in product yield than conventional technologies, is beneficial to environmental protection, and helps to reduce labor intensity and cost of workers .
Wirkmechanismus
Target of Action
Methyl 2-ethylbutanoate, also known as Methyl 2-ethylbutyrate, is a chemical compound with the molecular formula C7H14O2 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary depending on the context of its use. For example, in a biological context, the targets could be specific proteins or enzymes in the body. In a chemical context, the targets could be other reactants in a chemical reaction.
Biochemical Pathways
It’s worth noting that the compound belongs to the class of organic compounds known as branched fatty acids . These compounds can participate in various biochemical pathways, including lipid metabolism and fatty acid biosynthesis.
Action Environment
The action, efficacy, and stability of Methyl 2-ethylbutanoate can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemical substances. For instance, the compound’s physical form is reported to be liquid , suggesting that its state could change under different temperature conditions. Furthermore, the compound’s reactivity and stability could be affected by the pH of the environment and the presence of other chemical substances.
Eigenschaften
IUPAC Name |
methyl 2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAEGWIVFZPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231215 | |
| Record name | Methyl 2-ethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816-11-5 | |
| Record name | Methyl 2-ethylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-ethylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-ethylbutanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-ethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-ethylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-ETHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN25L56YL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the reaction of methyl 2-ethylbutyrate with lithium diisopropylamide (LDA) and its significance in organic synthesis?
A1: this compound reacts with LDA, a strong, non-nucleophilic base, to form its corresponding lithium enolate. [, ] This enolate formation is crucial because it generates a nucleophilic carbon center at the alpha position of the ester. This nucleophilic center can then react with various electrophiles, providing a pathway for the synthesis of more complex molecules.
Q2: Are there any studies exploring the structural characterization of compounds derived from this compound?
A2: Yes, the second paper describes the synthesis and first X-ray structure determination of a zirconocene β-keto ester enolate derived from this compound. [] This study provides valuable insights into the structural features of such complexes, which can help in understanding their reactivity and applications in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


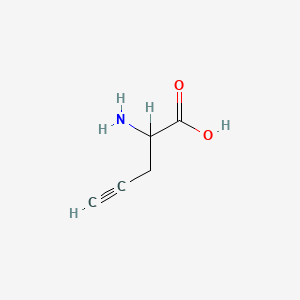

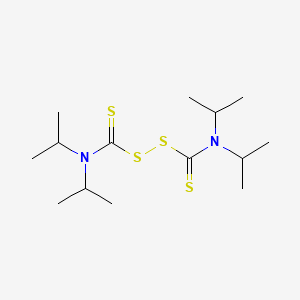
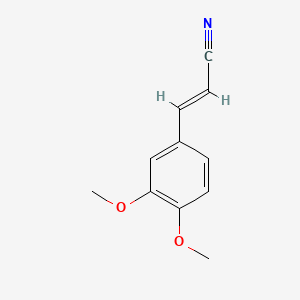
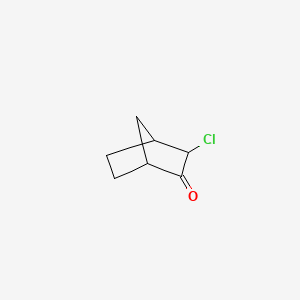

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)


